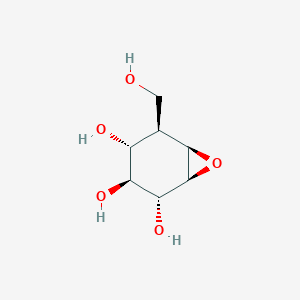

Cyclophellitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

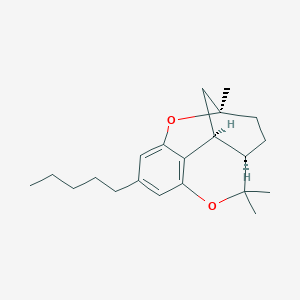

El ciclofelitol es un potente inhibidor irreversible de las beta-glucosidasas. Es un análogo ciclitol de la beta-glucosa con un grupo epóxido en lugar del grupo acetal que se encuentra en los glucósidos. El ciclofelitol se aisló originalmente de una especie de hongo Phellinus que se encuentra en Japón . Ha suscitado un gran interés debido a su estructura única y a sus potentes propiedades inhibitorias.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ciclofelitol se puede sintetizar a partir de D-glucósido comercialmente disponible a través de una serie de reacciones. La síntesis implica la conversión de D-glucósido en un anillo de ciclohexano mediante una reacción de Ferrier-II mediada por cloruro de paladio. A continuación, se forma un anillo epóxido de forma estereoselectiva . La introducción de un grupo hidroximetilo como unidad C1 se consigue mediante una adición nucleofílica regio- y estereoselectiva al anillo epóxido, seguida de una reacción de eliminación para formar el anillo beta-epóxido .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el ciclofelitol no están ampliamente documentados, la ruta de síntesis descrita anteriormente proporciona una base para una posible producción a gran escala. El uso de cloruro de paladio en la reacción de Ferrier-II ofrece un método suave y eficaz adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El ciclofelitol experimenta reacciones de adición de apertura de anillo catalizadas por ácidos con el nucleófilo catalítico de las glucosidasas retenedoras. Esta reacción da lugar a la formación de un enlace éster estable, lo que lleva a la inhibición irreversible de la enzima .

Reactivos y condiciones comunes:

Reactivos: Cloruro de paladio, D-glucósido, nucleófilos para adición regio- y estereoselectiva.

Condiciones: Se prefieren condiciones suaves, especialmente para reacciones que implican carbohidratos multisustituidos.

Productos principales: El producto principal de la reacción del ciclofelitol con las glucosidasas es un aducto covalente enzima-inhibidor, que es estable en el tiempo y da lugar a una inhibición irreversible .

Aplicaciones Científicas De Investigación

El ciclofelitol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar los mecanismos de las glucosidasas.

Mecanismo De Acción

El ciclofelitol ejerce sus efectos imitando la conformación de estado de transición del sustrato característica de las beta-glucosidasas retenedoras. Cuando es reconocido por la enzima, el ciclofelitol experimenta una reacción de adición de apertura de anillo catalizada por ácidos con el nucleófilo catalítico de la enzima. Esto da lugar a la formación de un enlace éster estable que no puede ser hidrolizado por la maquinaria catalítica normal de la enzima, lo que lleva a la inhibición irreversible .

Comparación Con Compuestos Similares

El ciclofelitol es único debido a su potente e irreversible inhibición de las beta-glucosidasas. Compuestos similares incluyen:

Aziridina de ciclofelitol: Un análogo en el que el oxígeno del epóxido del ciclofelitol se sustituye por nitrógeno, que también actúa como inhibidor irreversible de las beta-glucosidasas retenedoras.

Derivados ciclitoles configurados como glucurono: Estos compuestos presentan sustituyentes simples en la posición 4-O- y son selectivos para la heparanasa sobre la beta-D-exo-glucuronidasa.

La estructura única del ciclofelitol y sus potentes propiedades inhibitorias lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

126661-83-4 |

|---|---|

Fórmula molecular |

C7H12O5 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |

Clave InChI |

YQLWKYQDOQEWRD-GEGSFZHJSA-N |

SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C2C1O2)O)O)O)O |

Sinónimos |

1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.